molecular formula C11H11FN4O B1476386 1-(3-Azidoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 2098066-28-3

1-(3-Azidoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B1476386
CAS No.: 2098066-28-3
M. Wt: 234.23 g/mol
InChI Key: AVRBBUIYJMBVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Azidoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C11H11FN4O and its molecular weight is 234.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

1-(3-Azidoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one, as a precursor in the synthesis of various compounds, has shown promising applications in the field of antimicrobial activity. For instance, novel compounds synthesized from similar azetidinone cores have been evaluated for their antimicrobial properties. These compounds exhibit significant activity against a range of bacterial and fungal organisms, highlighting the potential of azetidinone derivatives in developing new antimicrobial agents (Nagamani et al., 2018), (Patel & Desai, 2005).

Antifungal and Antibacterial Properties

Research on azetidinone derivatives has also uncovered their potential in addressing antifungal and antibacterial challenges. Compounds developed from azetidinones have demonstrated efficacy against Candida albicans and a spectrum of bacteria, including resistant strains. These findings suggest a valuable avenue for the development of novel antifungal and antibacterial therapies, emphasizing the chemical versatility and therapeutic potential of azetidinone derivatives (Kumar et al., 2019), (Mistry, Desai, & Desai, 2016).

Pharmaceutical Research and Development

The structural versatility of this compound allows for its use in pharmaceutical research and development. This compound's derivatives are explored for their potential in creating effective treatments for various conditions, including those requiring antimicrobial action. The research underscores the importance of azetidinone derivatives in synthesizing new drugs with potential therapeutic applications (Brands et al., 2003), (Rosenblum et al., 1998).

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c12-9-3-1-8(2-4-9)5-11(17)16-6-10(7-16)14-15-13/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRBBUIYJMBVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Azidoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Azidoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Azidoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one
Reactant of Route 4
1-(3-Azidoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one
Reactant of Route 5
1-(3-Azidoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one
Reactant of Route 6
1-(3-Azidoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.